molecular formula C8H9BrO2 B101061 4-Bromo-2-methoxybenzyl alcohol CAS No. 17102-63-5

4-Bromo-2-methoxybenzyl alcohol

Cat. No. B101061
CAS RN: 17102-63-5
M. Wt: 217.06 g/mol
InChI Key: HBEIHPSICGGZIF-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxybenzyl alcohol is a chemical compound that has been utilized in various chemical syntheses and reactions. It serves as a precursor or an intermediate in the formation of more complex molecules. The compound's structure, which includes a bromine atom and a methoxy group attached to a benzyl alcohol moiety, allows it to participate in a variety of chemical transformations, making it a valuable building block in organic chemistry .

Synthesis Analysis

The synthesis of 4-Bromo-2-methoxybenzyl alcohol-related compounds can be achieved through multiple steps involving bromination, hydrolysis, cyanidation, methoxylation, and esterification. For instance, Methyl 4-Bromo-2-methoxybenzoate was synthesized from 4-bromo-2-fluorotoluene with an overall yield of about 47% and a high purity level, demonstrating the feasibility of synthesizing such compounds with good efficiency . Additionally, the introduction of a methoxy group in place of a hydroxyl group has been shown to afford compounds with significant biological activity, such as bronchodilators .

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-methoxybenzyl alcohol derivatives has been studied using various techniques, including X-ray diffraction. For example, the structure of 3-[4-bromo-α(R*)-methoxybenzyl]-6-chloro-3(S*),4(S*)-dihydroxychroman was determined, revealing the presence of intermolecular hydrogen bonds and other non-covalent interactions that contribute to the crystal packing of the compound . These structural insights are crucial for understanding the reactivity and potential applications of these molecules.

Chemical Reactions Analysis

4-Bromo-2-methoxybenzyl alcohol and its derivatives are versatile reagents in chemical reactions. They have been used in Brønsted acid-catalyzed [4+3] cycloadditions to construct biologically important seven-membered heterocyclic scaffolds with excellent yields and diastereoselectivities . Furthermore, these compounds have been involved in cascade reactions with o-iodobiphenyls or (Z)-β-halostyrenes catalyzed by a palladium complex, leading to the formation of polycyclic aromatic hydrocarbons . The reactivity of these compounds under various conditions highlights their utility in complex organic syntheses.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2-methoxybenzyl alcohol derivatives are influenced by the presence of functional groups and substituents on the benzene ring. For example, the introduction of a methoxy group can enhance the potency of catecholamine analogues . The stability of these compounds under different conditions, such as oxidative or reductive environments, is also an important aspect of their chemical properties. For instance, the use of 4-methoxy-α-methylbenzyl alcohol as a protecting group for carboxylic acids demonstrates its stability and compatibility with various functional groups .

Scientific Research Applications

Synthesis and Chemical Transformations

  • The conversion of 2,6-dimethyl-4-methoxybenzyl alcohols and their derivatives with bromine water has been studied, showcasing the influence of the electronegativity of a benzyl substituent on the bromination products of aromatic nuclei (Nakatani et al., 1984).
  • A study on the synthesis of (1)-N-(4-methoxybenzyl)-1,10-phenanthroline bromide from 4-methoxybenzaldehyde illustrates the role of 4-methoxybenzyl alcohol in forming antiplasmodial agents (Hadanu et al., 2010).
  • Research on the photocatalytic oxidation of benzyl alcohol derivatives, such as 4-methoxybenzyl alcohol, into corresponding aldehydes using a TiO2 photocatalyst under O2 atmosphere reveals the potential for selective photocatalytic oxidation processes (Higashimoto et al., 2009).

Biochemical Applications and Analyses

  • The use of 4-methoxybenzyl group as a protecting group in the synthesis of oligoribonucleotides, where the group is introduced directly to the 2′-hydroxyl group of adenosine, highlights its role in nucleotide synthesis (Takaku & Kamaike, 1982).
  • The discovery of novel dibenzyl bromophenols in brown algae, including derivatives related to 4-methoxybenzyl alcohol, opens avenues for the exploration of natural products with potential pharmacological activities (Xu et al., 2004).

Environmental and Material Sciences

  • Investigating the photocatalytic transformations of 4-methoxybenzyl alcohol in aqueous zinc oxide suspensions provides insights into the environmental degradation of such compounds and their potential impact on water treatment technologies (Richard et al., 1997).
  • The role of 4-methoxybenzyl alcohol in the structural modification of Kraft lignin after acid treatment, which influences its antioxidant properties in polypropylene, showcases its application in material sciences and polymer chemistry (Pouteau et al., 2005).

Safety And Hazards

4-Bromo-2-methoxybenzyl alcohol is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(4-bromo-2-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEIHPSICGGZIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00568655
Record name (4-Bromo-2-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methoxybenzyl alcohol

CAS RN

17102-63-5
Record name (4-Bromo-2-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-methoxybenzyl alcohol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
M Elliott, NF Janes, BC Pearson - … of the Science of Food and …, 1967 - Wiley Online Library
… 4-Bromo-2-methoxybenzyl alcohol … Reduction of this ester (lithium aluminium hydride) gave 4-bromo-2-methoxybenzyl alcohol (81 %) mp 64-66" (from benzene-hexane). A sample for …
Number of citations: 20 onlinelibrary.wiley.com
RA Glennon, R Raghupathi, P Bartyzel… - Journal of medicinal …, 1992 - ACS Publications
Certain phenylalkylamine derivatives have been considered to bind selectively at 5-HT2 serotoninreceptors. It is now recognized that the most widely used derivatives, ie, l-(2, 5-…
Number of citations: 142 pubs.acs.org
JS Robbins, KM Schmid, ST Phillips - The Journal of Organic …, 2013 - ACS Publications
… The reaction-based detection unit 2 was synthesized by Miyaura borylation of 4-bromo-2-methoxybenzyl alcohol. The resulting alcohol was linked through a trans-carbamation to …
Number of citations: 73 pubs.acs.org
KM Schmid, L Jensen, ST Phillips - The Journal of Organic …, 2012 - ACS Publications
… A solution of 4-bromo-2-methoxybenzyl alcohol (0.22 g, 1.0 mmol, 1 equiv) and 2-tert-butylphenol (0.18 mL, 1.2 mmol, 1.2 equiv) in benzene (10 mL) was added. The resulting solution …
Number of citations: 70 pubs.acs.org
JS Robbins - 2014 - search.proquest.com
… hydrogenperoxide-responsive reaction-based detection unit 2-2 was synthesized by Miyaura borylation of 4-bromo-2-methoxybenzyl alcohol. The resulting alcohol was linked through a …
Number of citations: 2 search.proquest.com
KM Schmid - 2013 - search.proquest.com
The design and synthesis of polymers that undergo end-to-end depolymerization in response to a chemical or physical signal has become an increasingly popular area of polymer …
Number of citations: 2 search.proquest.com
GG Lewis - 2015 - search.proquest.com
… Briefly, the hydrogen peroxide-responsive unit 4-7 was synthesized through Miyaura borylation of 4-bromo-2-methoxybenzyl alcohol. The resulting alcohol was linked through a trans-…
Number of citations: 2 search.proquest.com
JD Williams, AR Khan, SC Cardinale, MM Butler… - Bioorganic & medicinal …, 2014 - Elsevier
… The mixture was stirred for 15 min and a solution of 4-bromo-2-methoxybenzyl alcohol (30b; 5.30 g, 24 mmol) in dichloromethane (10 mL) was added dropwise. The resulting mixture …
Number of citations: 12 www.sciencedirect.com

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